molecular formula C11H12ClNO3S B2483582 methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300676-39-5

methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2483582
CAS No.: 300676-39-5
M. Wt: 273.73
InChI Key: NGXDJCBKQZVJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H12ClNO3S and its molecular weight is 273.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Heterocarbocyclic Nucleoside Analogues

Methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been utilized in the synthesis of racemic heterobicyclic amino alcohols. These compounds serve as intermediates in creating nucleoside analogues with heterobicyclic pseudosugars, showing the compound's significance in pharmaceutical synthesis (Abeijón et al., 2006).

2. Synthesis of Anti-inflammatory and Antioxidant Derivatives

This compound has been synthesized using the Gewald reaction and its acid chloride derivatives screened for in vitro anti-inflammatory and antioxidant activities. These activities were comparable to ibuprofen and ascorbic acid, highlighting its potential in medicinal chemistry (K. P. Kumar et al., 2008).

3. Genotoxic and Carcinogenic Potentials Assessment

This compound is studied for its genotoxic/mutagenic and carcinogenic potentials. It's a precursor of articaine local anesthetic, and this research is critical for evaluating safety in pharmaceutical applications (Lepailleur et al., 2014).

4. Creation of Heterocyclic Compounds with CNS Activities

The compound is employed in synthesizing various heterocyclic compounds, some of which have demonstrated anticonvulsant, behavioral, and CNS antidepressant activities. This indicates its utility in developing new therapeutic agents for neurological disorders (El-Sharkawy, 2012).

5. Synthesis of Arylidene Derivatives with Antimicrobial Activity

Novel arylidene derivatives of this compound have been synthesized and found to possess significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus. This suggests its potential use in addressing antibiotic resistance (Kathiravan et al., 2017).

6. Study of Crystal Structure for Material Science

The crystal structure of this compound has been studied, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. Understanding its structure is crucial for applications in material science (Vasu et al., 2004).

7. Development of Anti-inflammatory Agents

This compound is used to synthesize C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity. This application is significant in the pharmaceutical industry for developing new anti-inflammatory drugs (Radwan et al., 2009).

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based compounds continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-16-11(15)9-6-3-2-4-7(6)17-10(9)13-8(14)5-12/h2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXDJCBKQZVJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.